2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
Description
2-[(3,5-Dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methoxy group at position 5 and a (3,5-dimethylphenoxy)methyl substituent at position 2. The 3,5-dimethylphenoxy group introduces steric bulk and lipophilicity, while the methoxy substituent may enhance electronic stability. This compound shares structural motifs with pharmacologically active benzodiazoles, such as proton pump inhibitors (e.g., omeprazole) and antiviral agents, but its specific biological activity remains underexplored in the provided literature .
Properties
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPOSLDTPWWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 3,5-dimethylphenol with appropriate reagents to introduce the benzimidazole moiety. One common method involves the use of 2-[(3,5-dimethylphenoxy)methyl]oxirane as an intermediate, which is then reacted with ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues in the Benzodiazole Family
2.1.1. Sulfinyl/Sulfonyl-Substituted Benzodiazoles Omeprazole derivatives (e.g., 5-methoxy-2-[(3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole) feature a sulfinyl group instead of the phenoxymethyl substituent. The sulfinyl moiety enhances acid stability and enables covalent binding to proton pumps in gastric cells, a key mechanism for anti-ulcer activity.
2.1.2. Triazole/Thiazole-Conjugated Benzodiazoles Compounds like 9a-e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) incorporate triazole-thiazole-acetamide chains. Such structural differences may reduce the target’s affinity for enzymes requiring polar interactions, as seen in 9c, which showed strong binding to α-glucosidase in molecular docking studies .
Phenoxymethyl-Containing Heterocycles
2.2.1. Oxadiazole Derivatives Compounds like 4a-f (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole) and 8a-m (e.g., N’-(4-nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide) feature phenoxymethyl groups linked to oxadiazole or thiazole rings. These systems exhibit higher polarity due to additional heteroatoms, leading to lower logP values (~2.8–3.2) compared to the target compound. The 3,5-dimethylphenoxy group in the target may confer greater metabolic stability than 2,4-dimethylphenoxy analogues, as methyl groups at positions 3 and 5 reduce susceptibility to oxidative metabolism .
2.2.2. Acetamide Derivatives MCBX (2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-hydroxy-N-methylacetamide) shares a phenoxymethyl motif but replaces the benzodiazole core with an acetamide backbone. MCBX undergoes Phase I hydroxylation at the phenoxy ring and Phase II glucuronidation, suggesting that the target compound’s benzodiazole core may direct metabolism toward alternative pathways, such as sulfonation or N-demethylation .
Table 1. Key Properties of Selected Analogues
Biological Activity
The compound 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | HCT116 | 3.7 |
| 2b | MCF-7 | 1.2 |
| 2c | HEK293 | 5.3 |
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. In vitro assays revealed that it possesses significant antioxidant activity, which may contribute to its antiproliferative effects. The antioxidant capacity was assessed using various methods, including DPPH and ABTS assays:
| Method | Compound | Antioxidant Activity (IC50) |
|---|---|---|
| DPPH | 2a | 12 µM |
| ABTS | 2b | 8 µM |
These findings suggest that the compound's ability to scavenge free radicals may play a role in mitigating oxidative stress in cells .
Antibacterial Activity
The compound has shown promising antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for selected strains are presented in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
This antibacterial activity highlights the potential of the compound as a therapeutic agent against bacterial infections .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of cell proliferation : By interfering with critical signaling pathways involved in cell cycle regulation.
- Antioxidant mechanisms : By enhancing cellular defenses against oxidative damage.
- Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell death.
Case Studies
Several case studies have explored the therapeutic potential of benzodiazole derivatives in clinical settings. For instance:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with derivatives similar to our compound resulted in reduced tumor growth in xenograft models.
- Infection Control : Clinical isolates of E. faecalis showed susceptibility to treatment with compounds featuring similar structures, suggesting a viable route for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
